Preladenant-d3 Preladenant-d3
Brand Name: Vulcanchem
CAS No.: 1346599-84-5
VCID: VC0126211
InChI:
SMILES:
Molecular Formula: C₂₅H₂₆D₃N₉O₃
Molecular Weight: 506.57

Preladenant-d3

CAS No.: 1346599-84-5

Cat. No.: VC0126211

Molecular Formula: C₂₅H₂₆D₃N₉O₃

Molecular Weight: 506.57

* For research use only. Not for human or veterinary use.

Preladenant-d3 - 1346599-84-5

Specification

CAS No. 1346599-84-5
Molecular Formula C₂₅H₂₆D₃N₉O₃
Molecular Weight 506.57

Introduction

Chemical Properties and Structure

Molecular Identity and Basic Properties

Preladenant-d3 is characterized by the following chemical and physical properties:

PropertyValue
CAS Number1346599-84-5
Molecular FormulaC₂₅H₂₆D₃N₉O₃
Molecular Weight506.57 g/mol
IUPAC Name2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7Hpyrazolo[4, 3-e] triazolo[1, 5-c]pyrimidin-5-amine

These properties provide the fundamental chemical identity of the compound and form the basis for its analytical characterization .

Structural Features

The structure of Preladenant-d3 is characterized by a complex heterocyclic system that includes pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine as the core scaffold. The molecule contains a furanyl group at position 2 and a substituted piperazine at position 7 . The deuterium labeling is specifically located in the methoxy group (-OCD₃), which replaces the standard methoxy group (-OCH₃) found in the parent Preladenant molecule .

This strategic deuteration creates a stable isotope-labeled compound that maintains the biological activity of the parent molecule while providing a distinct mass spectral signature for analytical applications. The SMILES notation for the compound is NC1=NC(N(CCN2CCN(C3=CC=C(OCCOC([2H])([2H])[2H])C=C3)CC2)N=C4)=C4C5=NC(C6=CC=CO6)=NN15, which represents its complete structural arrangement .

Pharmacological Properties

Mechanism of Action

Preladenant-d3, like its parent compound Preladenant, functions as a potent and competitive antagonist of the human adenosine A2A receptor . The adenosine A2A receptor is a G protein-coupled receptor that, when activated by adenosine, stimulates adenylyl cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. The inhibition of these receptors by antagonists like Preladenant has been investigated for potential therapeutic applications in neurological conditions, particularly Parkinson's disease.

The compound exhibits a Ki value of 1.1 nM for the human adenosine A2A receptor, indicating extremely high binding affinity . This pharmacological property makes it a valuable tool for investigating A2A receptor function and potentially for therapeutic applications.

Applications in Research and Development

Analytical Applications

Preladenant-d3 serves as an invaluable tool in analytical chemistry, particularly in the context of pharmaceutical analysis. The deuterium labeling creates a mass shift that allows for precise identification and quantification in mass spectrometry applications . This property is particularly useful in:

  • Therapeutic drug monitoring

  • Pharmacokinetic studies

  • Metabolic research

  • Quality control of pharmaceutical formulations

The compound can function as an internal standard for quantitative analysis of Preladenant in biological samples, providing improved accuracy and reliability in analytical methods .

Research Applications in Neuropharmacology

Given Preladenant's investigation as a potential treatment for Parkinson's disease, Preladenant-d3 may serve as an important research tool in neuropharmacology studies. The deuterated compound allows researchers to:

  • Track the distribution and metabolism of the compound in preclinical models

  • Evaluate receptor occupancy in imaging studies

  • Investigate the pharmacological mechanisms underlying adenosine A2A receptor antagonism in neurological disorders

Current Status and Future Perspectives

Future Research Directions

The continued investigation of Preladenant-d3 may focus on several key areas:

  • Development of improved analytical methods for Preladenant quantification using deuterated standards

  • Comparative studies of metabolic stability between deuterated and non-deuterated forms

  • Potential applications in imaging studies of adenosine A2A receptors

  • Investigation of deuteration effects on the pharmacological properties of adenosine receptor antagonists

These research directions could potentially expand our understanding of both the analytical applications of deuterated compounds and the pharmacological properties of adenosine receptor antagonists .

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